molecular formula C6H5BrClF2N B13016337 4-Bromo-2-(difluoromethyl)pyridine hydrochloride

4-Bromo-2-(difluoromethyl)pyridine hydrochloride

Cat. No.: B13016337
M. Wt: 244.46 g/mol
InChI Key: SDBPHDPQSNCJND-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethyl)pyridine hydrochloride is an organic compound with the molecular formula C6H5BrClF2N It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(difluoromethyl)pyridine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with pyridine, which undergoes halogenation to introduce a bromine atom at the 4-position.

    Introduction of Difluoromethyl Group: The brominated pyridine is then reacted with a difluoromethylating agent under controlled conditions to introduce the difluoromethyl group at the 2-position.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

    Coupling: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.

Major Products

    Substitution: Products include various substituted pyridines.

    Oxidation: Products include pyridine N-oxides.

    Reduction: Products include dehalogenated pyridines.

    Coupling: Products include biaryl compounds.

Scientific Research Applications

4-Bromo-2-(difluoromethyl)pyridine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethyl)pyridine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(difluoromethoxy)pyridine: Similar structure but with a difluoromethoxy group instead of a difluoromethyl group.

    2-Bromo-4-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-Bromopyridine: Lacks the difluoromethyl group, making it less chemically diverse.

Uniqueness

4-Bromo-2-(difluoromethyl)pyridine hydrochloride is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. The difluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical research.

Properties

Molecular Formula

C6H5BrClF2N

Molecular Weight

244.46 g/mol

IUPAC Name

4-bromo-2-(difluoromethyl)pyridine;hydrochloride

InChI

InChI=1S/C6H4BrF2N.ClH/c7-4-1-2-10-5(3-4)6(8)9;/h1-3,6H;1H

InChI Key

SDBPHDPQSNCJND-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Br)C(F)F.Cl

Origin of Product

United States

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